molecular formula C12H20BNO3S B13805076 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid

Cat. No.: B13805076
M. Wt: 269.17 g/mol
InChI Key: RSFBQGDPKFVCAP-UHFFFAOYSA-N
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Description

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is a complex organic compound that features a borinic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid typically involves multiple steps. One common method includes the reaction of 2-methylsulfanylpyridine with boronic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a boronic acid derivative, while reduction could produce a borinic ester.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid is used as a reagent in organic synthesis. It can act as a catalyst in various reactions, enhancing the efficiency and selectivity of the process.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, influencing biological pathways and processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and influencing downstream pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)boronic acid
  • (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic ester

Uniqueness

Compared to similar compounds, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid has unique structural features that may enhance its reactivity and specificity. Its borinic acid functional group can participate in a wider range of chemical reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H20BNO3S

Molecular Weight

269.17 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-methylsulfanylpyridin-3-yl)borinic acid

InChI

InChI=1S/C12H20BNO3S/c1-11(2,15)12(3,4)17-13(16)9-7-6-8-14-10(9)18-5/h6-8,15-16H,1-5H3

InChI Key

RSFBQGDPKFVCAP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CC=C1)SC)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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